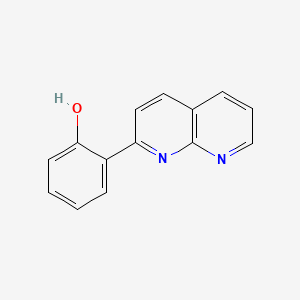

2-(1,8-ナフチリジン-2-イル)フェノール

概要

説明

2-(1,8-Naphthyridin-2-yl)phenol, also known as 2-NP, is a cell-permeable naphthyridinyl-phenolic compound . It selectively enhances cytokine-induced STAT1 transcription activity .

Synthesis Analysis

The synthesis of 2-(1,8-Naphthyridin-2-yl)phenol involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular formula of 2-(1,8-Naphthyridin-2-yl)phenol is C14H10N2O . The molecular weight is 222.24 .Chemical Reactions Analysis

2-(1,8-Naphthyridin-2-yl)phenol selectively enhances cytokine-induced STAT1 transcription activity . It enhances IFN-γ-induced STAT1-dependent signaling, but not IFN-γ-induced STAT3-dependent signaling or TNF-α-induced NF-κB-dependent signaling in cell-based reporter assays .Physical And Chemical Properties Analysis

2-(1,8-Naphthyridin-2-yl)phenol is a crystalline solid . It is soluble in DMF to 10 mg/ml and in ethanol to 25 mM . The λmax is at 215, 257, 359 nm .科学的研究の応用

STAT1活性増強剤

“2-(1,8-ナフチリジン-2-イル)フェノール” (別名 2-NP) は、STAT1 活性を増強する薬剤です . 細胞ベースのリポーターアッセイでは、IFN-γ誘導STAT1依存性シグナル伝達を強化しますが、IFN-γ誘導STAT3依存性シグナル伝達やTNF-α誘導NF-κB依存性シグナル伝達には影響しません . 2-NP は、NIH3T3 細胞において IFN-γ誘導 STAT1 ターゲット遺伝子 IRF3 の発現と STAT1 リン酸化を増加させます .

がん研究

2-NP は、IFN-γ によって誘導される MCF-7 および 2fTGH がん細胞の増殖抑制を増加させることが示されています . これにより、2-NP はがん治療のさらなる研究における潜在的な候補となります。

1,8-ナフチリジンの合成

1,8-ナフチリジンは、その多様な生物活性と光化学的特性のために、重要なヘテロ環式化合物群として注目されています . 2-NP は、1,8-ナフチリジンコアを含むため、これらの化合物の合成において重要な役割を果たします .

抗菌作用

2-NP と同様の 1,8-ナフチリジンコアを含む化合物であるジェミフロキサシンは、細菌感染症の治療薬として市場に出回っています . このことは、2-NP の潜在的な抗菌作用を示唆しています。

材料科学への応用

2-NP が属する化合物群である 1,8-ナフチリジンは、発光ダイオード、色素増感型太陽電池、分子センサー、または自己組織化ホスト・ゲストシステムの成分として使用されています . これにより、2-NP の材料科学における潜在的な応用が示唆されます。

医薬品化学への応用

1,8-ナフチリジン誘導体は、抗がん、抗炎症、抗菌、抗ヒスタミン、降圧、抗マラリア、抗血小板凝集、胃液分泌抑制、トポイソメラーゼ-II および AChE 阻害活性など、医薬品化学への応用における可能性を示しています . 1,8-ナフチリジン誘導体である 2-NP も同様の応用が考えられます。

作用機序

Target of Action

The primary target of the compound 2-(1,8-Naphthyridin-2-yl)phenol is the transcription factor Signal Transducer and Activator of Transcription 1 (STAT1) . STAT1 plays a critical role in the regulation of cell survival, proliferation, and differentiation in nearly all tissue types .

Mode of Action

2-(1,8-Naphthyridin-2-yl)phenol selectively enhances cytokine-induced STAT1 transcription activity . The compound is shown to prolong INF-g-induced tyrosine phosphorylation of STAT1 .

Biochemical Pathways

The compound 2-(1,8-Naphthyridin-2-yl)phenol enhances IFN-γ-induced STAT1-dependent signaling . The affected pathway is the JAK/STAT signaling pathway .

Pharmacokinetics

It is known that the compound is soluble in dmso to 100 mm and in ethanol to 25 mm . This solubility profile suggests that the compound may have good bioavailability.

Result of Action

2-(1,8-Naphthyridin-2-yl)phenol increases IFN-γ-induced expression of the STAT1 target gene IRF3 and STAT1 phosphorylation . It also accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells .

Action Environment

The action of 2-(1,8-Naphthyridin-2-yl)phenol is influenced by the cellular environment. The compound is cell-permeable , which means it can cross cell membranes to reach its target. The compound’s action, efficacy, and stability could be influenced by factors such as the presence of other signaling molecules, the state of the target cells, and the overall physiological state of the organism.

Safety and Hazards

特性

IUPAC Name |

2-(1,8-naphthyridin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425411 | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65182-56-1 | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-NP?

A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.

Q2: What are the potential anticancer effects of 2-NP?

A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)